molecular formula C9H18ClNO B13529806 7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride

7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride

Cat. No.: B13529806
M. Wt: 191.70 g/mol
InChI Key: UFVBTEQQGACZEI-UHFFFAOYSA-N
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Description

7-methyl-8-oxa-2-azaspiro[45]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two ringsThe molecular weight of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is 191.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can be achieved through a convenient method involving commercially available reagents. One such method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through alkylation and heterocyclization steps, resulting in the formation of the spiro compound. The free amine is then converted into its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen with a catalyst like Raney nickel are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its specific spiro linkage and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

7-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(3-5-11-8)2-4-10-7-9;/h8,10H,2-7H2,1H3;1H

InChI Key

UFVBTEQQGACZEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CCO1.Cl

Origin of Product

United States

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